Cas no 2246907-90-2 (2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
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- 2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 1,3,2-Dioxaborolane, 2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl- (ACI)
- 2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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- MDL: MFCD29952613
- インチ: 1S/C14H20BFO2/c1-9-7-10(2)12(11(16)8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
- InChIKey: UGNJDMGPUCMIOU-UHFFFAOYSA-N
- ほほえんだ: FC1C(B2OC(C)(C)C(C)(C)O2)=C(C)C=C(C)C=1
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3256174-5.0g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 5g |
$4102.0 | 2023-06-04 | ||
Enamine | EN300-3256174-1.0g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 1g |
$1414.0 | 2023-06-04 | ||
Enamine | EN300-3256174-0.1g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 0.1g |
$1244.0 | 2023-09-04 | ||
Enamine | EN300-3256174-0.05g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 0.05g |
$1188.0 | 2023-09-04 | ||
Enamine | EN300-3256174-0.5g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 0.5g |
$1357.0 | 2023-09-04 | ||
Enamine | EN300-3256174-10g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 10g |
$6082.0 | 2023-09-04 | ||
Enamine | EN300-3256174-1g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 1g |
$1414.0 | 2023-09-04 | ||
Enamine | EN300-3256174-2.5g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 2.5g |
$2771.0 | 2023-09-04 | ||
Enamine | EN300-3256174-0.25g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 0.25g |
$1300.0 | 2023-09-04 | ||
Enamine | EN300-3256174-10.0g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 10g |
$6082.0 | 2023-06-04 |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法
ごうせいかいろ 1
1.2 Reagents: Sulfuric acid magnesium salt (1:1) Catalysts: Diammonium cerium hexanitrate Solvents: Acetonitrile ; 24 h, 65 °C
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Introduction to 2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2246907-90-2)
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 2246907-90-2, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of boron-containing heterocycles, which are widely recognized for their utility in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. The presence of a fluoro-substituent at the para position of the aromatic ring and the dimethyl groups at the ortho positions enhances its electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
The tetramethyl-substituted dioxaborolane core of this compound provides steric hindrance and stability, which is crucial for its role in various synthetic protocols. Boronate esters derived from this compound are known to exhibit high reactivity in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with remarkable efficiency. This feature has made it a preferred building block in the development of novel pharmaceuticals and agrochemicals.
In recent years, there has been a surge in research focused on the applications of fluorinated aromatic compounds in medicinal chemistry. The fluoro-substituent in 2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique physicochemical properties to the molecule, including enhanced metabolic stability and improved bioavailability. These attributes are particularly valuable in drug design, as they can contribute to increased efficacy and reduced side effects. For instance, fluorine atoms can modulate receptor binding affinity and metabolic clearance rates, making fluorinated compounds attractive candidates for therapeutic development.
One of the most compelling applications of this compound is in the synthesis of bioactive molecules. The boronate ester functionality allows for facile introduction into complex molecular frameworks through cross-coupling reactions. Researchers have leveraged this property to construct novel heterocyclic scaffolds that exhibit promising biological activity. For example, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The combination of electronic and steric effects provided by the fluoro-4,6-dimethylphenyl moiety has been found to fine-tune the interactions with biological targets, leading to improved pharmacological profiles.
The tetramethyl-1,3,2-dioxaborolane core also contributes to the overall stability of the compound under various reaction conditions. This stability is essential for its use in multi-step synthetic routes where harsh reagents or prolonged reaction times are often employed. Additionally, the high purity required for pharmaceutical applications makes this compound a reliable choice for industrial-scale synthesis. Manufacturers have developed efficient protocols for its preparation and isolation, ensuring that it meets stringent quality standards.
Recent advances in computational chemistry have further highlighted the potential of 2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key intermediate. Molecular modeling studies have revealed insights into its reactivity and interaction with biological targets. These studies have guided the design of more effective derivatives with enhanced binding affinity and selectivity. By integrating experimental data with computational predictions, researchers can optimize synthetic routes and improve yields significantly.
The role of boron-containing compounds in medicinal chemistry continues to expand as new methodologies are developed. The ability to functionalize boronate esters with diverse substituents has opened up new avenues for drug discovery. For instance,the introduction of fluoro groups has been shown to enhance ligand-receptor interactions by increasing lipophilicity and reducing metabolic degradation. This trend underscores the importance of fluorinated aromatic compounds like our subject compound in modern drug development.
In conclusion,2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-l,3,2-dioxaborolane (CAS No.2246907—90—2) represents a versatile and valuable tool for synthetic chemists working on pharmaceuticals and fine chemicals。 Its unique structural features,including the fluoro-substituent、dimethyl groups、and tetramethyl-l,3,2-dioxaborolane core, make it an ideal candidate for cross-coupling reactions and other transformations relevant to drug discovery。 As research progresses,this compound will likely find even broader applications,contributing to advancements in medicinal chemistry and synthetic organic chemistry。
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